molecular formula C11H14FN B1593281 3-(4-Fluorophenyl)piperidine CAS No. 676495-94-6

3-(4-Fluorophenyl)piperidine

Cat. No. B1593281
M. Wt: 179.23 g/mol
InChI Key: NKQDGXBXNNRWPR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine is an organic compound with the chemical formula C<sub>11</sub>H<sub>14</sub>FN . It belongs to the class of piperidine derivatives and contains a fluorine atom attached to the phenyl ring. This compound is used in various research and synthetic applications.



Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)piperidine involves the introduction of a fluorine atom onto the piperidine ring. Specific synthetic methods may vary, but fluorination reactions are commonly employed to achieve this modification.



Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)piperidine consists of a six-membered piperidine ring with a 4-fluorophenyl group attached. The fluorine atom is positioned at the para position of the phenyl ring. The arrangement of atoms in the molecule influences its properties and reactivity.



Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in typical piperidine-based reactions. These reactions may include nucleophilic substitutions, cyclizations, and functional group transformations.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 179.24 g/mol

  • Physical Form : Solid

  • Melting Point : Not specified

  • Solubility : Soluble in appropriate solvents

  • Purity : Typically 95%

  • Storage Temperature : Store at 2-8°C


Scientific Research Applications

Enantioselective Synthesis in Analgesics

The stereoisomers of a novel non-narcotic analgesic incorporating 3-(4-Fluorophenyl)piperidine were synthesized using enantioselective acylation, highlighting its role in the development of new analgesic agents (Nieduzak & Margolin, 1991).

Structure and Inhibitor Potential

The structure of derivatives of 3-(4-Fluorophenyl)piperidine has been elucidated, showing potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which could have implications in apoptosis sensitivity (Venkateshan et al., 2019).

Antimycobacterial Applications

Derivatives of 3-(4-Fluorophenyl)piperidine have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Kumar et al., 2008).

Role in Serotonin Reuptake Inhibition

Paroxetine, a derivative of 3-(4-Fluorophenyl)piperidine, is noted for its use as a selective serotonin reuptake inhibitor, indicating the compound's significance in mental health treatments (Germann et al., 2013).

Molecular Binding Studies

Studies on analogs of 3-(4-Fluorophenyl)piperidine have contributed to understanding molecular binding at various brain transporters, enhancing knowledge in neurochemistry (Kolhatkar et al., 2003).

Crystal Structure Analysis

Crystallographic studies of compounds containing 3-(4-Fluorophenyl)piperidine have provided insights into molecular interactions and conformations, aiding in the development of new chemical entities (Anitha et al., 2020).

Development of Calcium-Channel Blockers

Research into 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, related to 3-(4-Fluorophenyl)piperidine, has led to the development of new calcium-channel blockers and antihypertensive agents (Shanklin et al., 1991).

Safety And Hazards


  • Hazard Statements : May cause skin irritation, eye irritation, and respiratory system effects.

  • Precautionary Statements : Use personal protective equipment, avoid inhalation, and ensure adequate ventilation.


Future Directions

Research on 3-(4-Fluorophenyl)piperidine should explore its potential applications in drug discovery, medicinal chemistry, and other fields. Investigating its interactions with biological targets and optimizing its properties could lead to novel therapeutic agents.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

3-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDGXBXNNRWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647989
Record name 3-(4-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)piperidine

CAS RN

676495-94-6
Record name 3-(4-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Sampson, GB Hammond, RG Plevey - Journal of the Chemical …, 1989 - pubs.rsc.org
Three fluorine-containing analogues of N-aminoglutethimide, a selective inhibitor of the enzyme complex desmolase, have been synthesized. N-Amino-4-fluoro-(3), N-aminopentafluoro-…
Number of citations: 2 pubs.rsc.org
GB Hammond, RG Plevey, P Sampson… - Journal of fluorine …, 1988 - Elsevier
Aminoglutethimide (1), used in the treatment of hormone dependent breast cancer, interacts with enzyme complexes desmolase and aromatase. Its action is not specific and its …
Number of citations: 14 www.sciencedirect.com
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com
F Thaler, M Varasi, A Colombo, R Boggio… - …, 2010 - Wiley Online Library
A series of amidopropenyl hydroxamic acid derivatives were prepared as novel inhibitors of human histone deacetylases (HDACs). Several compounds showed potency at <100 nM in …
H Teramoto, T Yamauchi, S Sasaki… - Chemical and …, 2016 - jstage.jst.go.jp
A series of new κ opioid receptor (KOR) agonists were developed from the lead compound 4-dimethylamino-1-pentanoylpiperidine (3), a matrine-type alkaloid. Derivatives of 3 were …
Number of citations: 10 www.jstage.jst.go.jp

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